4,5-Dinitrocatechol
Overview
Description
4,5-Dinitrocatechol is an aromatic compound with the molecular formula C6H4N2O6. It is characterized by the presence of two hydroxyl groups and two nitro groups attached to a benzene ring. This compound is known for its distinctive yellow to dark beige color and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dinitrocatechol can be synthesized through several chemical and bio-catalytic procedures. One common method involves the nitration of catechol (1,2-dihydroxybenzene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other separation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dinitrocatechol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Ethers and esters
Scientific Research Applications
4,5-Dinitrocatechol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 4,5-Dinitrocatechol exerts its effects involves its interaction with molecular targets such as enzymes. For example, it can inhibit catechol-O-methyltransferase, an enzyme involved in the metabolism of catecholamines. This inhibition can lead to increased levels of catecholamines, which may have various physiological effects .
Comparison with Similar Compounds
- 3,5-Dinitrocatechol
- 4-Nitrocatechol
- 3,4-Dinitrocatechol
Comparison: 4,5-Dinitrocatechol is unique due to the specific positioning of its nitro groups, which influences its reactivity and interaction with other molecules. Compared to 3,5-Dinitrocatechol and 3,4-Dinitrocatechol, this compound has distinct chemical properties that make it suitable for specific applications, particularly in enzyme inhibition studies .
Properties
IUPAC Name |
4,5-dinitrobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWVFOJZGCLEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556892 | |
Record name | 4,5-Dinitrobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77400-30-7 | |
Record name | 4,5-Dinitrobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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